Cas no 1093961-41-1 ((5-Methyl-1H-pyrazol-4-yl)boronic acid)

(5-Methyl-1H-pyrazol-4-yl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (5-Methyl-1H-pyrazol-4-yl)boronic acid
- (3-Methyl-1H-pyrazol-4-yl)boronic acid
- MFCD12546507
- SCHEMBL578136
- W13800
- A895052
- DTXSID601273878
- 3-methylpyrazole-4-boronic acid, AldrichCPR
- 3-methyl-1H-pyrazol-4-ylboronic acid
- AMY32783
- 5-Methyl-1H-pyrazol-4-yl)boronic acid
- AKOS006344053
- DA-15845
- AS-49919
- EN300-212614
- O10132
- 1071455-14-5
- DB-336138
- A895696
- ZYXMOCKFGABUGK-UHFFFAOYSA-N
- 1093961-41-1
- B-(3-Methyl-1H-pyrazol-4-yl)boronic acid
- 3-METHYL-2H-PYRAZOL-4-YLBORONIC ACID
- AKOS016007274
- AMY1105
- SY034834
- 3-Methyl-1H-pyrazole-4-boronic acid
- (5-Methyl-1H-pyrazol-4-yl)boronicacid
- CS-0028796
- 3-METHYLPYRAZOLE-4-BORONIC ACID
-
- インチ: InChI=1S/C4H7BN2O2/c1-3-4(5(8)9)2-6-7-3/h2,8-9H,1H3,(H,6,7)
- InChIKey: ZYXMOCKFGABUGK-UHFFFAOYSA-N
- ほほえんだ: B(C1=C(NN=C1)C)(O)O
計算された属性
- せいみつぶんしりょう: 126.0600576 g/mol
- どういたいしつりょう: 126.0600576 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 125.92
- トポロジー分子極性表面積: 69.1Ų
(5-Methyl-1H-pyrazol-4-yl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM371323-1g |
(5-Methyl-1H-pyrazol-4-yl)boronic acid |
1093961-41-1 | 95%+ | 1g |
$371 | 2023-01-04 |
(5-Methyl-1H-pyrazol-4-yl)boronic acid 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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(5-Methyl-1H-pyrazol-4-yl)boronic acidに関する追加情報
Introduction to (5-Methyl-1H-pyrazol-4-yl)boronic Acid (CAS No. 1093961-41-1)
(5-Methyl-1H-pyrazol-4-yl)boronic acid is a significant compound in the field of organic synthesis and pharmaceutical development, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1093961-41-1, has garnered considerable attention due to its versatile applications in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
The structure of (5-Methyl-1H-pyrazol-4-yl)boronic acid consists of a pyrazole ring substituted with a methyl group at the 5-position and a boronic acid functional group at the 4-position. This configuration makes it an excellent intermediate for Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of biaryl compounds. These biaryl structures are prevalent in many pharmaceuticals, including anticancer agents and central nervous system (CNS) drugs.
In recent years, there has been a surge in research focusing on the development of boronic acid derivatives as pharmacophores. The boronic acid moiety is particularly valuable due to its ability to form stable complexes with diols, a property that has been leveraged in various diagnostic and therapeutic applications. For instance, research has demonstrated the potential of (5-Methyl-1H-pyrazol-4-yl)boronic acid in the development of targeted drug delivery systems, where its boronic acid group can selectively interact with specific biological targets.
One of the most compelling aspects of (5-Methyl-1H-pyrazol-4-yl)boronic acid is its role in the synthesis of heterocyclic compounds. Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a methyl group at the 5-position enhances the lipophilicity of the molecule, making it more suitable for oral administration and improving its bioavailability.
Recent studies have also explored the use of (5-Methyl-1H-pyrazol-4-yl)boronic acid in the development of metal-organic frameworks (MOFs). These frameworks are highly porous materials that can be tailored for various applications, including gas storage, separation technologies, and catalysis. The boronic acid groups in this compound can act as ligands for metal ions, facilitating the assembly of complex MOF structures with tailored properties.
The pharmaceutical industry has been particularly interested in (5-Methyl-1H-pyrazol-4-yl)boronic acid due to its potential as a building block for drug discovery. Its ability to participate in cross-coupling reactions allows for the rapid construction of complex molecular architectures, which is crucial for identifying lead compounds with desired pharmacological properties. Moreover, the pyrazole core is known to enhance binding affinity to biological targets, making it an attractive scaffold for medicinal chemists.
In conclusion, (5-Methyl-1H-pyrazol-4-yl)boronic acid (CAS No. 1093961-41-1) is a multifaceted compound with significant applications in organic synthesis and pharmaceutical development. Its unique structural features make it an invaluable tool for constructing complex molecules, particularly those involving biaryl structures and heterocyclic compounds. As research continues to uncover new applications for this compound, its importance in drug discovery and material science is likely to grow even further.
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